![molecular formula C12H18O2 B026534 Methyl adamantane-1-carboxylate CAS No. 711-01-3](/img/structure/B26534.png)
Methyl adamantane-1-carboxylate
Overview
Description
Methyl adamantane-1-carboxylate is a derivative of adamantane, which is the simplest carboxylic acid derivative of adamantane . It is a white solid and is notable for its synthesis by carboxylation of adamantane .
Synthesis Analysis
The synthesis of methyl adamantane-1-carboxylate is achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The compound is synthesized by the reaction of adamantane-1-carboxylic acid chloride with trichlorogermylmethanol .Molecular Structure Analysis
The molecular structure of methyl adamantane-1-carboxylate was established by 1H NMR spectroscopy and X-ray diffraction analysis . The structure of adamantane-1-carboxylate is unusual in forming mononuclear tris (carboxylate) coordination complexes of the formula [M (O2CR)3]− (M = Mn, Ni, Co, Zn) .Chemical Reactions Analysis
The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates . These intermediates have unique stability and reactivity when compared to simple hydrocarbon derivatives .Physical And Chemical Properties Analysis
Methyl adamantane-1-carboxylate is a white solid . It has a melting point of 37°C and a boiling point of 79°C at 0.1kPa .Scientific Research Applications
Synthesis of Functional Adamantane Derivatives
“Methyl adamantane-1-carboxylate” can be used as a starting material for the synthesis of various functional adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization .
Production of Monomers
“Methyl adamantane-1-carboxylate” can be utilized in the production of monomers . These monomers can be used in the creation of various types of polymers .
Creation of Thermally Stable and High-Energy Fuels and Oils
The compound can be used in the creation of thermally stable and high-energy fuels and oils . This is due to the unique properties of adamantane derivatives .
Development of Bioactive Compounds
“Methyl adamantane-1-carboxylate” can be used in the development of bioactive compounds . These compounds can have various applications in medicinal chemistry .
Pharmaceutical Applications
“Methyl adamantane-1-carboxylate” can be used in the development of pharmaceuticals . Adamantane derivatives have diverse applications in the field of medicinal chemistry .
Production of Diamond-Like Bulky Polymers (Diamondoids)
“Methyl adamantane-1-carboxylate” can be used in the production of diamond-like bulky polymers, also known as diamondoids . These materials have unique structural, biological, and stimulus-responsive properties .
Catalyst Development
“Methyl adamantane-1-carboxylate” can be used in the development of catalysts . The unique properties of adamantane derivatives make them suitable for this application .
Nanomaterials
“Methyl adamantane-1-carboxylate” can be used in the development of nanomaterials . The unique properties of adamantane derivatives make them suitable for this application .
Safety and Hazards
When handling methyl adamantane-1-carboxylate, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mechanism of Action
Target of Action
Methyl adamantane-1-carboxylate is a derivative of adamantane, a class of compounds known as diamondoids Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Biochemical Pathways
Adamantane derivatives are known to be involved in a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .
Pharmacokinetics
The pharmacokinetic properties of Methyl adamantane-1-carboxylate indicate that it has high gastrointestinal absorption and is BBB permeant . The compound has a LogP value of 2.58, indicating moderate lipophilicity .
Result of Action
Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties .
Action Environment
The compound’s lipophilicity and bbb permeability suggest that it may be influenced by factors such as ph and the presence of other substances .
properties
IUPAC Name |
methyl adamantane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-14-11(13)12-5-8-2-9(6-12)4-10(3-8)7-12/h8-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYOOVNORYNXMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221317 | |
Record name | Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80221317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl adamantane-1-carboxylate | |
CAS RN |
711-01-3 | |
Record name | Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000711013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80221317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The paper mentions using spectroscopic techniques to characterize the synthesized compounds. Can you elaborate on this?
A2: While the specific spectroscopic data for Methyl adamantane-1-carboxylate is not provided in the given research, techniques like 1H and 13C NMR, IR, and UV spectroscopy are commonly employed to confirm the structure of synthesized organic compounds like this one []. These techniques provide information about the types of atoms present in the molecule, their connectivity, and their electronic environment. This data helps researchers confirm the successful synthesis of the desired compound and ensure its purity.
Q2: Are there any computational studies being done to understand these derivatives?
A3: Yes, researchers are using computational chemistry tools to gain a deeper understanding of these molecules. For example, they have calculated quantum molecular descriptors such as Ionization Potential (IP), Electron Affinities (EA), Hardness (η), Softness (S), Electronegativity (μ), Electrophilic Index (ω), Electron Donating Power (ω-), Electron Accepting Power (ω+), and Energy Gap (Eg) for the Methyl adamantane-1-carboxylate derivatives []. These parameters provide insights into the molecule's electronic properties and reactivity, which can be valuable for predicting their behavior in biological systems and guiding further drug development efforts.
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